Methyl 18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,17,18,19,20,21-decahydroyohimban-19-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is derived from its parent yohimban skeleton, which consists of a pentacyclic framework integrating indole and quinolidine moieties. The full name specifies substituents and esterifications at precise positions:
- Methyl ester at position C19
- Methoxy group at C18
- 3,4,5-Trimethoxybenzoyloxy group at C17
The structural formula (Figure 1) reveals a decahydroyohimban core with the molecular formula C₃₃H₄₂N₂O₁₀ , calculated from its constituent atoms. Key stereochemical descriptors include the β-configuration of the C16 carboxylate and the α-orientation of the C17 benzoyloxy group, as evidenced by comparative analysis of related esters in PubChem entries.
Table 1: Core Structural Features
| Position | Substituent | Configuration |
|---|---|---|
| C16 | Carboxylate group | β |
| C17 | 3,4,5-Trimethoxybenzoyloxy | α |
| C18 | Methoxy | β |
| C19 | Methyl ester | α |
The SMILES notation COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)OC(=O)C6=CC(=C(C(=C6OC)OC)OC)OC encapsulates the connectivity and functional groups.
Historical Evolution of Yohimban Alkaloid Nomenclature
Yohimban alkaloids derive their name from the Pausinystalia yohimbe tree, first studied in the late 19th century. Early nomenclature prioritized trivial names based on plant sources (e.g., quebrachine for yohimbine from Aspidosperma quebracho-blanco). The 1940s–1960s saw systematic reforms to address ambiguities arising from structural similarities among derivatives.
The transition to IUPAC rules resolved conflicts in numbering and stereodescriptors. For instance, older terms like "reserpinediol" for dihydroxylated yohimban derivatives were replaced with locant-specific prefixes. The current compound’s name reflects this precision, distinguishing it from analogs like 10-methoxycorynanthine (PubChem CID 633474) and 11,17-dimethoxy-18-benzoyloxy derivatives .
Comparative Analysis with Related Yohimban Derivatives
This compound shares its yohimban core with over 55 known alkaloids but diverges in its substitution pattern. Key comparisons include:
Table 2: Structural Comparison with Yohimban Analogs
The 3,4,5-trimethoxybenzoyloxy group at C17 is unique to this derivative, enhancing its steric bulk and lipophilicity compared to simpler esters. This modification likely influences receptor binding profiles, as seen in other acyloxy-substituted alkaloids. The C18 methoxy group further differentiates it from dihydroxylated variants like reserpinediol.
The stereochemical complexity of yohimban derivatives necessitates rigorous configurational analysis. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography have been critical in assigning absolute configurations, as demonstrated for similar compounds in PubChem entries.
Properties
Molecular Formula |
C32H36N2O8 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
methyl 18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,17,18,19,20,21-decahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C32H36N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-14,21,23,26-27,30,33H,10-11,15-16H2,1-5H3 |
InChI Key |
RDGOSTXDEPKFIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C=C2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a decahydroyohimban core modified with:
- A methyl ester at C19
- Methoxy groups at C18 and C11/C17 (varies by stereoisomer)
- A 3,4,5-trimethoxybenzoyloxy group at C17
Retrosynthetic disconnections suggest two strategic approaches:
- Late-stage esterification of a preformed yohimban alcohol with 3,4,5-trimethoxybenzoyl chloride
- Early-stage introduction of the benzoyloxy group during yohimban ring construction
Comparative analysis of PubChem entries (,) indicates molecular weight discrepancies (609.7 vs. 576.6 g/mol) due to stereochemical variations in the decahydroyohimban system. The [1S,17R,18R,19S,20R] configuration (PubChem CID 44592943) is synthetically preferred for its thermodynamic stability.
Synthetic Strategies
Isolation vs. Total Synthesis
While natural yohimban alkaloids are extractable from Rauwolfia species, the target compound’s specific substitutions necessitate total synthesis. Patent CA2806427A1 highlights challenges in isolating analogous methoxybenzoylated yohimboids due to co-elution with structurally similar alkaloids.
Total Synthesis Routes
Route A: Yohimban Core Construction Followed by Functionalization
- Core assembly : Build the yohimban skeleton via Pictet-Spengler cyclization of tryptamine with secologanin aglycone.
- Selective methoxylation :
- Esterification : React C17 alcohol with 3,4,5-trimethoxybenzoyl chloride (1.2 eq) in pyridine/DCM (0°C → rt, 16 h)
- Methyl ester formation : Treat C19 carboxylic acid with CH2N2/MeOH (quantitative yield)
Key data :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2 | CuI/DMEDA | −40 | 6 | 87 |
| 3 | Benzoyl chloride | 0→25 | 16 | 68 |
Route B: Convergent Coupling Approach
- Synthesize two fragments:
- Fragment 1 : C1-C12 yohimban half with C18 methoxy and C19 methyl ester
- Fragment 2 : C13-C21 half bearing C17 hydroxyl and protected amines
- Mitsunobu coupling : Join fragments using DIAD/PPh3 in THF (72% yield)
- Global deprotection : Remove SEM groups with TBAF/THF (4 h reflux)
Advantage : Enables independent optimization of stereochemistry in each fragment.
Critical Step Optimization
Protection/Deprotection Strategies
Analytical Characterization
Successful synthesis requires rigorous validation:
Challenges and Mitigation
Low-Yielding Steps
Industrial-Scale Considerations
Patent CA2597460A1 details a cost-effective protocol for >100 g batches:
- Use flow chemistry for methoxylation (residence time 12 min vs. 6 h batch)
- Replace pyridine with N-methylmorpholine in esterification (reduces toxicity)
- Crystallize final product from heptane/EtOAc (1:3) → 99.3% purity
Chemical Reactions Analysis
Methyl 18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,17,18,19,20,21-decahydroyohimban-19-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antihypertensive Effects
Methyl 18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy has been studied for its antihypertensive properties. Research indicates that it may act as a vasodilator by influencing adrenergic receptors and modulating nitric oxide pathways. This effect is particularly relevant in the treatment of hypertension and related cardiovascular conditions.
Antidepressant Activity
The compound has shown promise in alleviating symptoms of depression. It is believed to enhance serotonergic activity in the brain. Clinical studies have demonstrated its efficacy in improving mood and reducing anxiety levels in patients with depressive disorders.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of this compound. It appears to inhibit the production of pro-inflammatory cytokines and mediators. This property could be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Neuroprotective Effects
Methyl 18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy may offer neuroprotective benefits. Studies suggest it can protect neuronal cells from oxidative stress and apoptosis. This application is particularly significant for neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Antihypertensive Effects
A clinical trial involving hypertensive patients demonstrated that administration of methyl 18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy resulted in a significant reduction in blood pressure over a period of eight weeks. The study concluded that this compound could be a viable alternative to conventional antihypertensive medications.
Case Study 2: Antidepressant Efficacy
In a randomized controlled trial assessing the antidepressant effects of the compound on patients with major depressive disorder (MDD), results indicated a marked improvement in depression scores compared to placebo. The study suggested that the compound could serve as an adjunct therapy for MDD.
Case Study 3: Neuroprotection
A laboratory study conducted on animal models of neurodegeneration revealed that the compound significantly reduced markers of neuroinflammation and oxidative stress. The findings support its potential use in developing therapeutic strategies for neurodegenerative diseases.
Comparative Analysis Table
| Application | Mechanism of Action | Clinical Evidence |
|---|---|---|
| Antihypertensive | Vasodilation via adrenergic modulation | Significant BP reduction |
| Antidepressant | Serotonergic enhancement | Improved mood scores |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced inflammation markers |
| Neuroprotective | Protection against oxidative stress | Decreased neuroinflammation |
Mechanism of Action
The mechanism of action of methyl 18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,17,18,19,20,21-decahydroyohimban-19-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related yohimban derivatives, focusing on substituents, molecular weight (MW), and functional groups. Key analogs include:
*Note: The target compound shares the CAS 50-55-5 with reserpine, indicating a close structural relationship . †Molecular weight inferred from analogs in .
Pharmacological and Functional Differences
Target vs. Reserpine : Both inhibit VMATs, but the 3,4,5-trimethoxybenzoyl group in the target compound may enhance lipid solubility and CNS penetration compared to reserpine’s simpler ester groups .
Hydroxy-Substituted Analog : The replacement of methoxy with hydroxy at position 17 (MW 564.634) increases polarity, likely reducing bioavailability but improving renal clearance .
Metoserpate : With a lower MW (428.526) and absence of the trimethoxybenzoyl group, it shows weaker VMAT inhibition but improved synthetic accessibility .
Commercial and Regulatory Profiles
- Purity and Pricing : The target compound is available at 98–99% purity, priced from $500/kg for bulk quantities . In contrast, Metoserpate is categorized as a pharmaceutical intermediate with lower commercial availability .
- Regulatory Status: Reserpine is classified as a Group 3 carcinogen (IARC) and has stringent handling guidelines (UN3077/UN1544) . Derivatives like the target compound may inherit similar regulatory scrutiny due to structural similarity.
Key Research Findings
Biological Activity
Methyl 18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,17,18,19,20,21-decahydroyohimban-19-carboxylate is a complex alkaloid compound derived from the yohimban class. This compound exhibits significant biological activity and has been studied for its potential therapeutic effects. The following sections detail its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C32H38N2O8
- Molecular Weight : 578.6527 g/mol
- CAS Registry Number : 131-01-1
- IUPAC Name : methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Pharmacological Effects
Methyl 18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-yohimban has been associated with various pharmacological effects:
- Antidepressant Activity : Research indicates that compounds in the yohimban class can exhibit antidepressant-like effects by modulating neurotransmitter systems such as serotonin and norepinephrine .
- Anti-anxiety Effects : The compound has been shown to possess anxiolytic properties in preclinical studies .
- Antioxidant Activity : Methyl 18-methoxy derivatives demonstrate significant antioxidant capabilities due to their ability to scavenge free radicals and reduce oxidative stress .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Alpha-2 Adrenergic Receptor Antagonism : By blocking alpha-2 adrenergic receptors, the compound enhances norepinephrine release which can lead to increased alertness and mood elevation .
- Inhibition of Monoamine Oxidase (MAO) : Some studies suggest that yohimban derivatives may inhibit MAO activity which contributes to increased levels of neurotransmitters in the brain .
Case Studies
- Clinical Trials : A clinical trial evaluated the efficacy of methyl 18-methoxy derivatives in treating depression and anxiety disorders. Results indicated significant improvements in patient-reported outcomes compared to placebo .
- Animal Studies : In rodent models of anxiety and depression, administration of the compound resulted in reduced behaviors indicative of anxiety and increased exploratory behavior .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
